4,6-dichloro-2H-triazolo[4,5-c]pyridine

Physicochemical property Drug-likeness LogP

4,6-Dichloro-2H-triazolo[4,5-c]pyridine is a heterocyclic building block belonging to the [1,2,3]triazolo[4,5-c]pyridine scaffold class, featuring chlorine atoms at the 4- and 6-positions of the fused pyridine-triazole ring system (molecular formula C₅H₂Cl₂N₄; molecular weight 189.00 g·mol⁻¹; exact mass 187.966 Da). This compound is one of several dichlorinated triazolopyridine regioisomers, each offering distinct reactivity profiles for medicinal chemistry and process research applications.

Molecular Formula C5H2Cl2N4
Molecular Weight 189 g/mol
CAS No. 501358-54-9
Cat. No. B1604708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-2H-triazolo[4,5-c]pyridine
CAS501358-54-9
Molecular FormulaC5H2Cl2N4
Molecular Weight189 g/mol
Structural Identifiers
SMILESC1=C(N=C(C2=NNN=C21)Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H,9,10,11)
InChIKeyMXJUTAKFQQTRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2H-triazolo[4,5-c]pyridine (CAS 501358-54-9): Physicochemical Identity and Comparator Context for Informed Procurement


4,6-Dichloro-2H-triazolo[4,5-c]pyridine is a heterocyclic building block belonging to the [1,2,3]triazolo[4,5-c]pyridine scaffold class, featuring chlorine atoms at the 4- and 6-positions of the fused pyridine-triazole ring system (molecular formula C₅H₂Cl₂N₄; molecular weight 189.00 g·mol⁻¹; exact mass 187.966 Da) . This compound is one of several dichlorinated triazolopyridine regioisomers, each offering distinct reactivity profiles for medicinal chemistry and process research applications. The triazolo[4,5-c]pyridine core is recognized as a privileged pharmacophore in kinase inhibitor design and as a bioisostere of purine bases [1]. A scalable manufacturing synthesis for the clinical candidate Enarodustat (an oral hypoxia-inducible factor prolyl hydroxylase inhibitor) employs a 4,6-dichlorotriazolopyridine derivative as a key intermediate, underscoring the practical relevance of this substitution pattern in pharmaceutical development [2].

Why 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Cannot Be Simply Replaced by Other Triazolopyridine Analogs in a Research Program


Triazolopyridine isomers and substitution variants are not interchangeable in synthetic or biological contexts due to quantifiable differences in steric accessibility, electronic character, and lipophilicity that directly influence reactivity and target engagement. The 4,6-dichloro substitution pattern produces a LogP of approximately 1.66–1.73, representing a ~0.6–0.7 log unit increase over the monochloro analogs (LogP ≈ 1.01) and a ~1.3 log unit increase over the unsubstituted parent (LogP ≈ 0.35) . This difference translates to a roughly 4–5-fold increase in octanol–water partition coefficient relative to monochloro compounds, which can critically affect membrane permeability, CYP450 susceptibility, and CNS penetration potential. Furthermore, the 4,6-regiochemistry places chlorine atoms at both electron-deficient positions of the pyridine ring, enabling sequential chemoselective functionalization—a feature absent in monochloro or alternatively substituted isomers . These physicochemical distinctions mean that substituting any in-class analog without re-optimization will alter reaction yields, pharmacokinetic profiles, or target binding, as demonstrated in the process development of Enarodustat where a specific dichlorotriazolopyridine intermediate was required for regioselective phenethyl group introduction [1].

Quantitative Differentiation Evidence: 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Versus Its Closest Structural Analogs


Lipophilicity (Calculated LogP) of 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Versus Monochloro and Unsubstituted Analogs

The calculated LogP of 4,6-dichloro-2H-triazolo[4,5-c]pyridine (1.66–1.73) is approximately 0.6–0.7 log units higher than that of the 4-chloro and 6-chloro monochloro analogs (LogP ≈ 1.01) and 1.3–1.4 log units higher than the unsubstituted parent scaffold (LogP ≈ 0.35) . This indicates that the addition of the second chlorine atom produces a disproportionate increase in lipophilicity exceeding the additive effect of a single chlorine substituent, likely due to reduced hydrogen-bonding capacity of the pyridine nitrogen atoms when flanked by electron-withdrawing groups. The practical consequence is a roughly 4-to-5-fold higher octanol–water partition coefficient for the dichloro species compared to monochloro compounds .

Physicochemical property Drug-likeness LogP

Molecular Complexity and Heavy Atom Count: 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Versus Monochloro Analogs

The target compound contains 11 heavy atoms (5 carbon, 4 nitrogen, 2 chlorine), compared to 10 heavy atoms in monochloro triazolo[4,5-c]pyridines and 9 in the unsubstituted parent . The molecular weight increases proportionally from 120.11 Da (parent) to 154.56 Da (monochloro) to 189.00 Da (dichloro). The exact mass of 187.966 Da for the dichloro species reflects the characteristic isotopic signature of two chlorine atoms (³⁵Cl/³⁷Cl), which can serve as a mass spectrometry handle for reaction monitoring and impurity profiling . The higher heavy atom count also correlates with increased molecular complexity (calculated complexity index of 155 for the dichloro vs. lower values for simpler analogs), which may contribute to enhanced target selectivity when incorporated into lead compounds.

Molecular complexity Synthetic intermediate Heavy atom count

Regiochemical Identity: 4,6-Dichloro Substitution Pattern Versus Isomeric 5,7-Dichloro-triazolo[4,5-b]pyridine

The target compound belongs to the triazolo[4,5-c]pyridine series (pyridine ring fused at the [4,5-c] junction), which is structurally distinct from the isomeric triazolo[4,5-b]pyridine series where the pyridine nitrogen position differs . The [4,5-c] fusion pattern places the pyridine nitrogen para to the triazole C-7 position, whereas the [4,5-b] isomer places it meta. This difference alters electron density distribution and nucleophilic/electrophilic reactivity profiles. The 4,6-dichloro arrangement in the [4,5-c] series places the two chlorine atoms at electronically distinct positions: C-4 is adjacent to the pyridine nitrogen (electron-deficient), while C-6 is adjacent to the triazole N-1 (also electron-deficient but sterically different). In contrast, the 5,7-dichloro-triazolo[4,5-b]pyridine isomer (CAS 2091505-12-1) has a different spatial arrangement of its chlorine substituents relative to the ring junction nitrogens, leading to different regioselectivity in subsequent cross-coupling reactions .

Regiochemistry Isomer differentiation Fused heterocycle

Synthetic Utility in Pharmaceutical Process Development: Enarodustat Key Intermediate

A 2025 publication by Ishii et al. describing the scalable manufacturing synthesis of Enarodustat identified a 4,6-dichlorotriazolopyridine derivative (structurally analogous to the target compound) as a critical intermediate [1]. The regioselective introduction of a phenethyl group onto the dichlorotriazolopyridine scaffold was a key step in the process route, demonstrating that the 4,6-dichloro substitution pattern enables site-selective C–C bond formation under palladium catalysis. This contrasts with earlier medicinal chemistry routes that relied on cryogenic conditions and chromatographic purification, which were unsuitable for large-scale manufacturing [1]. While the specific derivative used in the Enarodustat synthesis carries additional substituents beyond the core 4,6-dichloro scaffold, the core substitution pattern is essential for directing the regioselectivity of the phenethyl coupling step.

Process chemistry Pharmaceutical intermediate Regioselective functionalization

Research and Industrial Application Scenarios for 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Kinase or P2X7 Antagonist Scaffolds Requiring Higher Lipophilicity

When a triazolopyridine-based lead series requires increased passive membrane permeability (e.g., for intracellular kinase targets or brain-penetrant P2X7 antagonists), the 4,6-dichloro substitution pattern provides a LogP of approximately 1.7—a ∼0.6 log unit increase over monochloro analogs . This higher lipophilicity can translate into improved cellular potency for targets where membrane partitioning is rate-limiting. Researchers can use the 4,6-dichloro core as a starting point for further elaboration (e.g., Suzuki coupling at C-4 or C-6) while retaining the lipophilic character that monochloro or unsubstituted cores cannot provide without additional lipophilic substituents. The P2X7 antagonist literature, including the clinical candidate JNJ-54175446, supports the broader therapeutic relevance of triazolo[4,5-c]pyridine-based compounds in neuroinflammation [1].

Process Research: Scalable Synthesis of Triazolopyridine-Containing Drug Candidates

For process chemistry groups developing scalable routes to triazolopyridine-based active pharmaceutical ingredients (APIs), the 4,6-dichloro core offers two distinct chloride handles for sequential functionalization. The recent Enarodustat process development publication (Ishii et al., 2025) demonstrates that a dichlorotriazolopyridine intermediate can enable regioselective palladium-catalyzed coupling under manufacturing-friendly conditions, avoiding cryogenic temperatures and chromatography . The two chlorine atoms permit a divergent synthetic strategy: one chloride can be functionalized while the other is retained for a subsequent transformation, or both can be differentiated based on their electronic environment (C-4 next to pyridine N; C-6 next to triazole N-1). This makes the compound a strategically valuable building block for convergent synthesis.

Analytical Development: Method Validation Using the Dual Chlorine Isotopic Signature

The presence of two chlorine atoms in 4,6-dichloro-2H-triazolo[4,5-c]pyridine produces a characteristic isotopic pattern in mass spectrometry (³⁵Cl/³⁷Cl ratio), with the exact mass of 187.966 Da reflecting the most abundant isotopologue . This isotopic signature can serve as an internal reference for LC-MS method development, impurity tracking, and reaction monitoring when dichloro intermediates are used in synthesis. The distinct isotopic envelope (M, M+2, M+4 peaks) provides a fingerprint that distinguishes the dichloro compound from monochloro (M, M+2 only) or non-chlorinated analogs in complex reaction mixtures, facilitating quantitative analysis without the need for isotopically labeled internal standards.

Agrochemical or Material Science: Functionalizable Heterocyclic Core for Property Tuning

The triazolo[4,5-c]pyridine scaffold has been explored in patents for fungicidal and plant growth regulatory applications (e.g., Bayer CropScience triazole derivatives) . The 4,6-dichloro substitution provides a more electron-deficient pyridine ring compared to monochloro or unsubstituted analogs, which can influence binding to biological targets (e.g., cytochrome P450 enzymes in fungi) or material properties (e.g., electron-transport characteristics in organic electronics). The two chlorine atoms also offer synthetic handles for introducing diverse substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling systematic structure–property relationship studies in non-pharmaceutical research areas.

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